molecular formula C11H10O3S B14642973 4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl acetate CAS No. 55444-15-0

4-Oxo-3,4-dihydro-2H-1-benzothiopyran-3-yl acetate

Cat. No.: B14642973
CAS No.: 55444-15-0
M. Wt: 222.26 g/mol
InChI Key: QYHJSBVOQFTRQR-UHFFFAOYSA-N
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Description

4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is a heterocyclic compound that belongs to the thiochromene family. This compound is characterized by the presence of a sulfur atom in its chromene ring, which imparts unique chemical and biological properties. Thiochromenes are known for their diverse biological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate typically involves the thia-Michael condensation reaction. This reaction is carried out by reacting 2-mercaptobenzaldehyde with an α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of a thiochromene intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate may involve multistep synthesis processes, including the use of thiophenols and various catalysts to enhance the reaction efficiency and yield . The process is optimized to ensure high purity and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-3,4-dihydro-2H-thiochromen-3-yl acetate is unique due to the presence of the sulfur atom in the chromene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

55444-15-0

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

(4-oxo-2,3-dihydrothiochromen-3-yl) acetate

InChI

InChI=1S/C11H10O3S/c1-7(12)14-9-6-15-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3

InChI Key

QYHJSBVOQFTRQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CSC2=CC=CC=C2C1=O

Origin of Product

United States

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